molecular formula C14H15N3O2 B8347395 phenyl (3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)carbamate

phenyl (3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)carbamate

Cat. No. B8347395
M. Wt: 257.29 g/mol
InChI Key: QKRMMFZLPHEQSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl (3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)carbamate is a useful research compound. Its molecular formula is C14H15N3O2 and its molecular weight is 257.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality phenyl (3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about phenyl (3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

phenyl N-(5-cyclopropyl-2-methylpyrazol-3-yl)carbamate

InChI

InChI=1S/C14H15N3O2/c1-17-13(9-12(16-17)10-7-8-10)15-14(18)19-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,15,18)

InChI Key

QKRMMFZLPHEQSV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2CC2)NC(=O)OC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 5-Cyclopropyl-2-methyl-2H-pyrazol-3-ylamine (3.0 g, 22 mmol) (65 ml) and sodium bicarbonate (2 g, 24 mmol) in THF is cooled to 0° C. Phenylchloroformate (3.4 g, 22 mmol) is added dropwise over 15 minutes. The reaction mixture is allowed to warm to ambient temperature and stirred for 5 hours, then filtered and the filtrate partitioned between ethylacetate and water. The organic phase is washed with water, 5% aqueous citric acid solution and brine, dried over MgSO4 and evaporated to afford (5-Cyclopropyl-2-methyl-2H-pyrazol-3-yl)-carbamic acid phenyl ester. [M+H] 258.17.
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Synthesis routes and methods III

Procedure details

A solution of 5-Ethyl-2-methyl-2H-pyrazol-3-ylamine (10 g, 79.8 mmol) (500 ml) and potassium carbonate in THF (12.14 g, 87.8 mmol) is cooled to 0° C. Phenylchloroformate (10.15 ml, 80.6 mmol) is added dropwise over 20 minutes. The reaction mixture is stirred for 40 minutes at 0° C. then allowed to warm to ambient temperature and stirred for a further 2.5 hours. The reaction mixture is partitioned between ethylacetate and water. The organic phase is washed with 5% aqueous citric acid solution and brine. The organic phase is treated with MgSO4 and charcoal then filtered and evaporated to afford (5-Cyclopropyl-2-methyl-2H-pyrazol-3-yl)-carbamic acid phenyl ester. [M+H] 246.21
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